molecular formula C10H11ClN2O2 B2883586 Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 95855-11-1

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2883586
CAS No.: 95855-11-1
M. Wt: 226.66
InChI Key: FQXCPYZRIPMNCQ-KPKJPENVSA-N
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Description

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is a hydrazinecarboxylate ester derivative featuring a 4-chlorophenyl-substituted ethylidene moiety. Its structure combines a hydrazine backbone with a methyl ester group and a 4-chlorophenyl ring, making it a versatile scaffold for chemical modifications. The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors, often under solvent-free or catalytic conditions .

For example, structurally related carbonohydrazides exhibit antibacterial and anticancer effects, as demonstrated in crystal structure analyses and pharmacological studies .

Properties

IUPAC Name

methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCPYZRIPMNCQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form a diazo compound.

  • Reduction: The compound can be reduced to form a hydrazide derivative.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of diazo compounds.

  • Reduction: Formation of hydrazide derivatives.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its hydrazine group makes it a potential candidate for developing enzyme inhibitors.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it an important compound in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group enhances the compound's binding affinity to specific receptors, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs
  • Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate (CAS: 112382-27-1) Key Difference: The 4-chlorophenyl group is replaced with 4-fluorophenyl. Impact: Fluorine's electronegativity enhances metabolic stability and membrane permeability compared to chlorine.
Methoxyphenyl Analogs
  • 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide (CAS: 717-14-6) Key Difference: The chloro substituent is replaced with methoxy (-OCH₃). Safety data indicate stringent handling protocols due to undefined toxicity risks .
Pyridinyl Analogs
  • Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate (CAS: 109352-76-3)
    • Key Difference : The 4-chlorophenyl group is replaced with a pyridine ring.
    • Impact : The nitrogen atom in pyridine introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets such as enzymes or receptors .
Bromophenyl and Sulfone Derivatives
  • (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate
    • Key Difference : Incorporation of a bromophenyl group and a thiazole ring.
    • Impact : Bromine's bulkiness and thiazole's aromaticity enhance binding to hydrophobic pockets in proteins, as seen in anti-breast cancer studies .
  • 1-(Aryl)-2-(1-(4-chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazines Key Difference: A sulfone (-SO₂-) group replaces the ester.

Functional Group Modifications

Hydrazinecarboxamide vs. Hydrazinecarboxylate
  • Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxamide Key Difference: The ester (-COOCH₃) is replaced with an amide (-CONH₂).
Heterocyclic Extensions
  • 3-[1-(2-Hydroxy-5-(phenyldiazenyl)phenyl)ethylidene]amino]-2-thioxoimidazolidin-4-one Key Difference: The hydrazinecarboxylate is integrated into an imidazolidinone ring. Impact: The rigid heterocycle improves structural specificity, as demonstrated in anti-inflammatory assays .

Bioactivity Comparison

Compound Bioactivity Highlights Molecular Weight (g/mol) Key Structural Feature Reference ID
Target Compound Anticancer (in silico), antimicrobial 242.67 4-Chlorophenyl, ester
4-Fluorophenyl Analog Pharmaceutical applications (undisclosed specifics) 226.21 4-Fluorophenyl
4-Pyridinyl Analog Enzymatic interaction potential 193.21 Pyridine ring
Thiazole Derivative (6a) Anti-proliferative (MCF-7 cells), VEGFR-2 inhibition 542.81 Bromophenyl, thiazole
Sulfone Derivative (8a) Enhanced oxidative stability 392.84 Phenylsulfonyl

Biological Activity

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate, also known as 4'-chloroacetophenone carbomethoxyhydrazone, is a compound with significant potential in medicinal chemistry. Its molecular formula is C10H11ClN2O2C_{10}H_{11}ClN_{2}O_{2} with a molecular weight of 226.66 g/mol . This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

PropertyValue
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS Number 95855-11-1
LogP 2.81
PSA (Polar Surface Area) 50.69 Ų

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, it was evaluated for its cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The results indicated a significant reduction in cell viability at certain concentrations, suggesting that it may act through apoptosis induction or cell cycle arrest mechanisms .

Case Study: Anticancer Assay Results

Cell LineIC50 (µM)
HeLa15.3
HCT11612.8
A43118.5

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity suggests possibilities for treating neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)5.6
Urease3.9

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of metabolic enzymes.
  • Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : Competitive inhibition of target enzymes leading to decreased substrate conversion.

Q & A

Q. What are the established synthetic routes for Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate, and what analytical techniques validate its purity?

The compound is synthesized via hydrazone formation by reacting a hydrazinecarboxylate precursor with 1-(4-chlorophenyl)ethan-1-one in acetic acid under agitation. Key steps include:

  • Reaction conditions : Room temperature, 18-hour reaction time, methanol recrystallization .
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., hydrazone C=N bond at ~160 ppm in ¹³C NMR). Mass spectrometry (MS) verifies molecular ion peaks matching the expected molecular weight .

Q. How is the bioactivity of this compound assessed in preclinical studies?

Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines like HepG2 are standard. For example:

  • Protocol : Cells are treated with a concentration gradient (1–100 μM) for 48–72 hours.
  • Data interpretation : IC50 values are calculated using nonlinear regression. A reported IC50 of 2.84 ± 0.48 μg/mL against HepG2 suggests potent antiproliferative activity comparable to doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Solvent optimization : Replace acetic acid with ethanol or DMF to reduce side products (e.g., Schiff base hydrolysis).
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.
  • Temperature control : Elevated temperatures (50–60°C) may reduce reaction time but risk decomposition. Track intermediates via HPLC to balance yield and purity .

Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?

  • Example : Discrepancies in ¹H NMR integration ratios may indicate tautomerism (keto-enol equilibrium).
  • Resolution : Variable-temperature NMR or deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) stabilize specific tautomers. X-ray crystallography provides definitive structural confirmation .

Q. What computational methods support mechanistic studies of its biological activity?

  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin or topoisomerase II) using software like AutoDock Vina.
  • Pharmacophore mapping : Identify critical functional groups (e.g., 4-chlorophenyl for hydrophobic interactions) .

Data Contradiction Analysis

Q. How are conflicting cytotoxicity results across cell lines addressed?

  • Case study : A compound may show high activity in HepG2 (IC50 = 2.84 μg/mL) but low potency in MCF-7.
  • Approach :
    • Validate assay consistency using reference drugs (e.g., doxorubicin).
    • Perform transcriptomic profiling to identify resistance mechanisms (e.g., ABC transporter overexpression) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

Technique Key Signals Interpretation
¹H NMR δ 8.2 (s, 1H, NH)Hydrazine proton
¹³C NMR δ 160.5 (C=N)Hydrazone linkage
MS m/z 293 [M+H]⁺Molecular ion

Q. Table 2. Cytotoxicity Profile

Cell Line IC50 (μg/mL) Reference Drug (IC50)
HepG22.84 ± 0.48Doxorubicin (2.11 ± 0.13)
MCF-7>50Doxorubicin (1.89 ± 0.09)

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